N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide
Description
N-[2-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide is a sulfonamide-linked acetamide derivative featuring a benzothiadiazole core. The benzothiadiazole moiety contributes to unique electronic properties and hydrogen-bonding capabilities, distinguishing it from benzothiazole analogs. Its sulfonamide-ethyl linker may enhance solubility and influence intermolecular interactions, critical for biological activity and crystallinity .
Properties
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S2/c1-7(15)11-5-6-12-19(16,17)9-4-2-3-8-10(9)14-18-13-8/h2-4,12H,5-6H2,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALZVYQXXLSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with sulfonyl chlorides and subsequent coupling with ethylamine. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The benzothiadiazole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives, which can be further utilized in various applications .
Scientific Research Applications
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide involves its interaction with molecular targets through its electron-withdrawing benzothiadiazole core. This interaction can modulate the electronic properties of the target molecules, leading to various biological and chemical effects. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
Structural Features and Substituents
The table below compares key structural elements of the target compound with analogous benzothiazole and acetamide derivatives:
Key Observations :
Structural-Activity Insights :
Physicochemical Properties
Crystal packing and hydrogen-bonding patterns from provide insights into stability and solubility:
Implications :
- The target compound’s sulfonamide group could strengthen crystal lattice stability via O–H⋯N/O bonds.
Biological Activity
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and structure-activity relationships.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C15H14N4O3S
- Molecular Weight : 362.4 g/mol
- CAS Number : 175203-25-5
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing benzothiadiazole moieties have been reported to exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Many benzothiadiazole derivatives have shown significant antimicrobial properties against bacteria and fungi.
- Anticancer Properties : Studies indicate that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation by modulating inflammatory pathways.
Structure-Activity Relationship (SAR)
The structural modifications of benzothiadiazole derivatives impact their biological activity significantly. For instance:
- Substituents on the Benzothiadiazole Ring : The presence of electron-withdrawing or electron-donating groups can enhance or diminish the compound's efficacy.
- Alkyl Chain Length : Variations in the alkyl chain length attached to the sulfonamide group affect solubility and bioavailability.
Study 1: Antimicrobial Activity
A study published in 2023 investigated the antimicrobial efficacy of various benzothiadiazole derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against several strains of bacteria, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Study 2: Anticancer Potential
Another research article focused on the anticancer properties of benzothiadiazole derivatives. The compound was tested on human cancer cell lines (e.g., breast and colon cancer) and showed significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
